Bienvenue dans la boutique en ligne BenchChem!

KT-362

Vascular Pharmacology Calcium Signaling Diabetes Research

Choose KT-362 for its unique multi-ion channel and intracellular calcium antagonism, validated by retained vasorelaxation in zero-calcium and nifedipine-insensitive contraction inhibition (IC50 7.8 μM). This mechanism is scientifically distinct from L-type blockers like diltiazem, ensuring specific experimental fidelity. Ideal for research on SR calcium release and ischemia-reperfusion.

Molecular Formula C26H32N2O7S
Molecular Weight 516.6 g/mol
CAS No. 105394-80-7
Cat. No. B216556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-362
CAS105394-80-7
Synonyms5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate
KT 362
KT-362
Molecular FormulaC26H32N2O7S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyYIVXAQUBENUHJC-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KT-362 (CAS 105394-80-7) Fumarate Salt: A Multi-Ion Channel Antagonist with Intracellular Calcium Modulation


(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one, commonly known as KT-362 or KT-362 fumarate (CAS 105394-80-7), is a 1,5-benzothiazepine derivative that acts as an antagonist of calcium, potassium, and sodium channels [1]. As a fumarate salt, it is structurally distinct from classical calcium channel blockers and is distinguished by its mechanism as an 'intracellular calcium antagonist,' which involves suppression of calcium release from the sarcoplasmic reticulum in addition to its effects on membrane ion channels [2].

Why KT-362 (CAS 105394-80-7) Is Not Interchangeable with Standard L-Type Calcium Channel Blockers


Generic substitution of KT-362 with conventional calcium channel blockers like diltiazem, verapamil, or nifedipine is scientifically unjustified due to a fundamental mechanistic divergence. While classical benzothiazepines (e.g., diltiazem) and phenylalkylamines (e.g., verapamil) primarily act on sarcolemmal L-type calcium channels, KT-362 is a multi-ion channel antagonist that also functions as an intracellular calcium antagonist, targeting calcium release from the sarcoplasmic reticulum [1]. This mechanistic difference manifests as distinct pharmacological profiles: KT-362 inhibits sodium current (I_Na) in a use-dependent manner, a property not shared by standard calcium channel blockers, and retains vasorelaxant efficacy in zero-calcium conditions where diltiazem is ineffective [2]. Consequently, substituting KT-362 with a conventional CCB would fail to replicate its unique experimental or therapeutic effects.

KT-362 (CAS 105394-80-7) Head-to-Head Comparative Evidence Against Key Alternatives


Differential Efficacy in Zero Calcium Conditions: KT-362 vs. Diltiazem

In isolated rat thoracic aorta in a zero-calcium buffer, KT-362 (10 μM) reduced norepinephrine-induced phasic contractions by 17% in control vessels and 49% in diabetic vessels. Under identical conditions, diltiazem (40 μM) had no effect [1].

Vascular Pharmacology Calcium Signaling Diabetes Research

Differential Cardiac Electrophysiology: KT-362 Use-Dependent Sodium Channel Blockade vs. Classical CCBs

In isolated guinea pig ventricular myocytes using whole-cell voltage-clamp, KT-362 (30 μM) inhibited peak sodium current (I_Na) in a use-dependent manner, showing 21% inhibition at 0.2 Hz and 51% inhibition at 1 Hz stimulation frequency [1]. Classical calcium channel blockers like diltiazem and verapamil do not exhibit significant use-dependent sodium channel blockade at comparable concentrations.

Cardiac Electrophysiology Ion Channel Pharmacology Antiarrhythmic Research

In Vivo Hemodynamic Profile: KT-362 Produces Broader Cardiovascular Depression than Diltiazem

In an anesthetized dog model of acute coronary artery occlusion, intravenous KT-362 (150 and 300 μg/kg/min) significantly reduced mean aortic pressure, heart rate, and left ventricular dP/dt. In contrast, diltiazem at equipotent vasodilator doses only decreased aortic blood pressure and did not significantly affect heart rate or dP/dt [1].

In Vivo Cardiovascular Pharmacology Ischemic Heart Disease Hemodynamics

Superior Potency in Nifedipine-Insensitive Contractions: Intracellular Target Engagement

In atrial muscle preparations pretreated with 1 μM nifedipine (a dihydropyridine L-type calcium channel blocker), KT-362 retained potent inhibitory action against B1 contraction with an IC50 of 7.8 μM [1]. This indicates that KT-362 suppresses a component of contraction that is resistant to classical L-type calcium channel blockade.

Excitation-Contraction Coupling Vascular Smooth Muscle Calcium Antagonism

Weaker AV Nodal Conduction Depression than Verapamil: A Favorable Therapeutic Window for Ventricular Arrhythmias

In anesthetized dogs, intravenous KT-362 at 10 mg/kg had no significant effect on the PQ interval (a measure of AV nodal conduction), whereas a 100-fold lower dose of verapamil (0.1 mg/kg) significantly prolonged the PQ interval [1]. This suggests a superior safety margin regarding AV block for KT-362.

Cardiac Safety Pharmacology Antiarrhythmic Selectivity Atrioventricular Conduction

Significant Myocardial Infarct Size Reduction: In Vivo Cardioprotective Efficacy

In an anesthetized dog model of 90-min coronary occlusion followed by 3-h reperfusion, intravenous KT-362 (300 μg/kg/min for 20 min, then 150 μg/kg/min for 80 min) produced a marked reduction in myocardial infarct size compared to a vehicle control group. The reduction was expressed as a percentage of the area at risk infarcted, percentage of the left ventricle infarcted, and absolute weight of infarcted tissue [1].

Myocardial Ischemia-Reperfusion Injury Cardioprotection In Vivo Efficacy

Recommended Research and Preclinical Applications for KT-362 (CAS 105394-80-7) Based on Quantitative Differentiation


Investigating Intracellular Calcium Release and Store-Operated Calcium Entry

KT-362 is the preferred tool compound for studies requiring dissection of intracellular calcium mobilization pathways distinct from sarcolemmal L-type channel flux. Its retained vasorelaxant activity in zero-calcium conditions, where diltiazem is ineffective, and its ability to inhibit nifedipine-insensitive contractions (IC50 = 7.8 μM) directly support its use in experiments focused on sarcoplasmic reticulum calcium release or store-operated calcium entry [1][2].

Preclinical Models of Ischemic Heart Disease and Myocardial Reperfusion Injury

KT-362 is a scientifically justified candidate for large animal models of myocardial ischemia-reperfusion injury. In vivo studies in dogs demonstrate its capacity to produce marked reductions in myocardial infarct size and to lower key hemodynamic determinants of myocardial oxygen demand (heart rate, blood pressure, dP/dt) more comprehensively than diltiazem [3][4]. Its cardioprotective efficacy in a 90-min occlusion/3-h reperfusion model makes it suitable for evaluating interventions aimed at reducing infarct size.

Investigating Use-Dependent Sodium Channel Blockade in Ventricular Arrhythmia Models

For research programs targeting ventricular arrhythmias with a need to minimize AV nodal conduction impairment, KT-362 offers a unique pharmacological profile. Its use-dependent inhibition of cardiac sodium current (21% at 0.2 Hz; 51% at 1 Hz) is a property not shared by classical calcium channel blockers. Furthermore, at a dose of 10 mg/kg i.v., it does not prolong the PQ interval, whereas a 100-fold lower dose of verapamil does, indicating a favorable therapeutic window for ventricular antiarrhythmic effects without AV block [5][6].

Vascular Reactivity Studies in Diabetes and Other Pathophysiological States

The augmented vasorelaxant response to KT-362 observed in diabetic vasculature (49% inhibition of phasic contraction in zero calcium vs. 17% in control) positions this compound as a valuable probe for investigating altered calcium handling and vascular dysfunction in metabolic disease states. Its differential efficacy compared to diltiazem in this setting underscores its utility in disease-specific pharmacological research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KT-362

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.